molecular formula C8H5ClIN3S B13707152 5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine

5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13707152
M. Wt: 337.57 g/mol
InChI Key: GKWKTWAIMTYHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-iodoaniline with thiocarbonyl compounds in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodobenzoic acid
  • 5-Chloro-2-iodophenol
  • 5-Chloro-2-iodopyrimidine

Uniqueness

5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure combined with chloro and iodo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H5ClIN3S

Molecular Weight

337.57 g/mol

IUPAC Name

5-(5-chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

GKWKTWAIMTYHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)I

Origin of Product

United States

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